3-fluoro-N-(4-methylphenyl)benzamide

Description

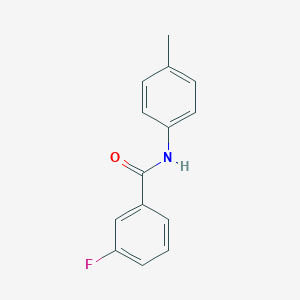

3-Fluoro-N-(4-methylphenyl)benzamide is a benzamide derivative characterized by a fluorine atom at the 3-position of the benzoyl ring and a 4-methylphenyl group attached to the amide nitrogen (Fig. 1). This compound belongs to a class of molecules frequently explored for pharmaceutical and agrochemical applications due to their modular structure, enabling tunable electronic and steric properties.

Properties

CAS No. |

398-80-1 |

|---|---|

Molecular Formula |

C14H12FNO |

Molecular Weight |

229.25 g/mol |

IUPAC Name |

3-fluoro-N-(4-methylphenyl)benzamide |

InChI |

InChI=1S/C14H12FNO/c1-10-5-7-13(8-6-10)16-14(17)11-3-2-4-12(15)9-11/h2-9H,1H3,(H,16,17) |

InChI Key |

YGYASICDDPBVIN-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

Key Observations :

- Electronic Effects : Fluorine at the 3-position (as in the target compound) withdraws electrons, increasing the acidity of adjacent protons and influencing hydrogen-bonding capacity. In contrast, 3-fluoro-N-(3-fluorophenyl)benzamide (meta-F on phenyl) exhibits altered electronic interactions due to asymmetric charge distribution .

- Heterocyclic Modifications : Compounds like 4-fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide incorporate a dihydrothienylidene moiety, which imposes conformational constraints and may enhance stability in enzymatic environments .

Spectroscopic and Crystallographic Comparisons

- NMR Complexity : Overlapping aromatic proton signals in 3-fluoro-N-(3-/4-fluorophenyl)benzamide derivatives complicate spectral assignments, highlighting the sensitivity of NMR to substitution patterns .

- Crystallographic Data : The orthorhombic crystal system (space group P212121) observed in 4-fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide suggests a tightly packed lattice due to planar heterocyclic groups, contrasting with the less constrained structure of the target compound .

Key Observations :

- Target Selectivity : The 4-methylphenyl group in the target compound may favor interactions with hydrophobic enzyme pockets, whereas GCP II inhibitors like the dioxopyrrolidin derivative leverage methoxy groups for enhanced specificity .

- Metabolic Stability : Sulfone-containing analogs (e.g., dihydrothiophene sulfone derivative) likely exhibit improved metabolic resistance due to reduced oxidative susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.